molecular formula C14H18N2O11S B1580626 4-Nitrophenyl-6-sulfo-2-acetamido-2-deoxyglucose CAS No. 80095-44-9

4-Nitrophenyl-6-sulfo-2-acetamido-2-deoxyglucose

Cat. No. B1580626
CAS RN: 80095-44-9
M. Wt: 422.37 g/mol
InChI Key: UGJNMWVITHXKNR-DHGKCCLASA-N
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Description

4-Nitrophenyl-6-sulfo-2-acetamido-2-deoxyglucose (NSA) is a chemical compound that has been widely used in scientific research as a substrate for enzymes such as β-glucosidases, β-galactosidases, and α-mannosidases. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied.

Mechanism Of Action

4-Nitrophenyl-6-sulfo-2-acetamido-2-deoxyglucose is a substrate for enzymes that hydrolyze glycosidic bonds. The compound is hydrolyzed by β-glucosidase, β-galactosidase, and α-mannosidase, and the resulting products can be detected using various methods such as HPLC and mass spectrometry.

Biochemical And Physiological Effects

4-Nitrophenyl-6-sulfo-2-acetamido-2-deoxyglucose has no known biochemical or physiological effects in vivo, but it has been shown to inhibit the activity of β-glucosidase and β-galactosidase in vitro. 4-Nitrophenyl-6-sulfo-2-acetamido-2-deoxyglucose has also been used to develop inhibitors of α-mannosidase, which have potential applications in the treatment of lysosomal storage diseases.

Advantages And Limitations For Lab Experiments

4-Nitrophenyl-6-sulfo-2-acetamido-2-deoxyglucose has several advantages for lab experiments, including its stability, solubility, and specificity for glycosidases. However, 4-Nitrophenyl-6-sulfo-2-acetamido-2-deoxyglucose has some limitations, such as its cost and the fact that it can only be used to detect the activity of glycosidases that hydrolyze β-glycosidic bonds.

Future Directions

There are several future directions for research on 4-Nitrophenyl-6-sulfo-2-acetamido-2-deoxyglucose, including the development of new methods for synthesizing the compound, the study of its interactions with glycosidases, and the development of new inhibitors of α-mannosidase. 4-Nitrophenyl-6-sulfo-2-acetamido-2-deoxyglucose may also have potential applications in the development of diagnostic tools for lysosomal storage diseases and other glycosidase-related disorders.

Scientific Research Applications

4-Nitrophenyl-6-sulfo-2-acetamido-2-deoxyglucose has been used as a substrate in various scientific research applications, including the study of enzyme kinetics, the development of enzyme inhibitors, and the characterization of glycosidases. 4-Nitrophenyl-6-sulfo-2-acetamido-2-deoxyglucose has been used to identify the presence of β-glucosidase and β-galactosidase in soil bacteria and to study the activity of α-mannosidase in human plasma.

properties

IUPAC Name

[(2R,3S,4R,5R,6S)-5-acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O11S/c1-7(17)15-11-13(19)12(18)10(6-25-28(22,23)24)27-14(11)26-9-4-2-8(3-5-9)16(20)21/h2-5,10-14,18-19H,6H2,1H3,(H,15,17)(H,22,23,24)/t10-,11-,12-,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGJNMWVITHXKNR-DHGKCCLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])COS(=O)(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)[N+](=O)[O-])COS(=O)(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901000961
Record name 4-Nitrophenyl 2-deoxy-2-[(1-hydroxyethylidene)amino]-6-O-sulfohexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901000961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrophenyl-6-sulfo-2-acetamido-2-deoxyglucose

CAS RN

80095-44-9
Record name 4-Nitrophenyl-6-sulfo-2-acetamido-2-deoxyglucose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080095449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrophenyl 2-deoxy-2-[(1-hydroxyethylidene)amino]-6-O-sulfohexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901000961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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